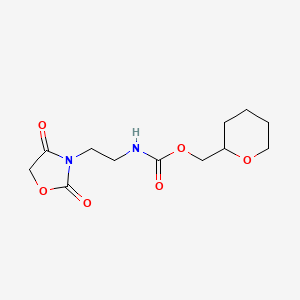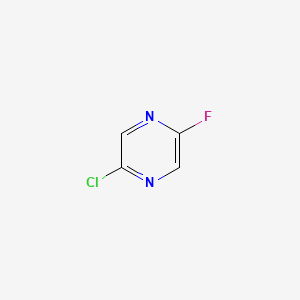![molecular formula C11H11NO2 B2970139 N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine CAS No. 344287-22-5](/img/structure/B2970139.png)
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Pd-catalyzed O-arylation of Ethyl Acetohydroximate : This study presents a Pd-catalyzed method for the O-arylation of ethyl acetohydroximate with aryl halides, facilitating the synthesis of O-arylhydroxylamines and substituted benzofurans. This approach highlights the utility of hydroxylamine derivatives in constructing complex aromatic systems, offering a versatile tool for the synthesis of benzofuran derivatives, which may include structures related to N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine (T. Maimone & S. Buchwald, 2010).
Biological Activities
Inhibition of Monoamine Oxidase : Research on derivatives of phenylethylamine, which shares structural similarities with benzofuran compounds, indicates that substitutions on the benzene ring can enhance anti-monoamine oxidase activity. This suggests the potential of benzofuran derivatives, including this compound, in developing therapeutic agents targeting monoamine oxidase (A. McCoubrey, 1959).
Antiamnestic and Antihypoxic Activities : Compounds featuring the benzofuran motif have been investigated for their antiamnestic and antihypoxic activities. These activities are crucial for developing therapeutic agents against cognitive impairments and conditions involving reduced oxygen supply (S. Ono et al., 1995).
Materials Science and Novel Applications
Novel Recovery of Nano-Structured Ceria from Ce(III)-Benzoxazine Dimer Complexes : This study demonstrates the synthesis of nano-structured ceria (CeO2) from benzoxazine dimer complexes, which include benzofuran derivatives. The process involves thermal decomposition of these complexes, highlighting a novel application of benzofuran compounds in materials science for producing nanomaterials (C. Veranitisagul et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1) . These cells are targeted due to their overactive receptor tyrosine kinase (TK) signaling pathway .
Mode of Action
This compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells . This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis, or programmed cell death. It has been shown to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This leads to the induction of apoptosis in K562 cells .
Pharmacokinetics
Its molecular weight is 18921 g/mol , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of the compound’s action is the inhibition of cell growth in various types of cancer cells . It also inhibits the release of proinflammatory interleukin 6 (IL-6) in K562 cells . Furthermore, it has been found to have selective action towards K562 cells and no toxic effect in HaCat cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the structure of the compound and its derivatives can affect its activity . Bromoalkyl and bromoacetyl derivatives of benzofurans, for example, exhibit the highest cytotoxicity . Additionally, the compound’s pro-oxidative effects and increase in reactive oxygen species in cancer cells are especially pronounced at 12 hours of incubation .
Propiedades
IUPAC Name |
(NE)-N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXPVBXCEATBBO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)
![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)
![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)

![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)
![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)

